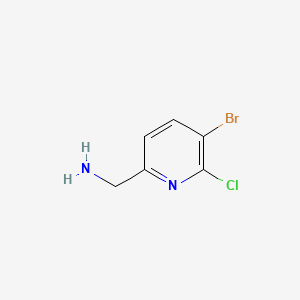
8-Ethyl-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Ethyl-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione is a chemical compound belonging to the purine family. It is structurally related to caffeine and theobromine, which are well-known stimulants found in coffee and chocolate, respectively. This compound is characterized by its unique ethyl group at the 8th position, which differentiates it from other purine derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione typically involves the alkylation of 1,3,7-trimethylxanthine. The process begins with the preparation of 1,3,7-trimethylxanthine, which is then subjected to an ethylation reaction using ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity.
化学反応の分析
Types of Reactions
8-Ethyl-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The ethyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethylxanthine oxides, while reduction can produce ethylxanthine dihydro derivatives.
科学的研究の応用
8-Ethyl-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a model compound in studies of purine chemistry and reactivity.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant or in the treatment of certain medical conditions.
Industry: It is used in the synthesis of other purine derivatives and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 8-Ethyl-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione involves its interaction with adenosine receptors in the central nervous system. By binding to these receptors, it can inhibit the action of adenosine, leading to increased neuronal activity and stimulation. This mechanism is similar to that of caffeine, but the presence of the ethyl group may result in different pharmacokinetic and pharmacodynamic properties.
類似化合物との比較
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant found in coffee.
Theobromine (3,7-dimethylxanthine): Found in chocolate and has milder stimulant effects.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Uniqueness
8-Ethyl-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione is unique due to the presence of the ethyl group at the 8th position. This structural modification can influence its biological activity, solubility, and interaction with other molecules, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
5426-50-6 |
|---|---|
分子式 |
C10H14N4O2 |
分子量 |
222.24 g/mol |
IUPAC名 |
8-ethyl-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-5-6-11-8-7(12(6)2)9(15)14(4)10(16)13(8)3/h5H2,1-4H3 |
InChIキー |
DRWCPERSPGFNIK-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-(Ethyldimethylsilyl)benzo[d]thiazole](/img/structure/B11885206.png)




![Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide](/img/structure/B11885241.png)
